molecular formula C12H20ClNO3 B2373978 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2094372-63-9

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B2373978
CAS No.: 2094372-63-9
M. Wt: 261.75
InChI Key: OYMXEUOGUACAGZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride is a synthetic organic compound characterized by a propanolamine backbone substituted with a 3,4-dimethoxyphenyl group and a methyl branch at the second carbon. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(13,8-14)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMXEUOGUACAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Carboxylic Acid Derivatives

The most widely documented method involves the reduction of a carboxylic acid precursor, typically 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF). VulcanChem’s protocol specifies a two-step process:

  • Amination : The carboxylic acid is converted to its corresponding amide via reaction with thionyl chloride (SOCl₂) and ammonium hydroxide.
  • Reduction : The amide undergoes reduction with LiAlH₄ in anhydrous ether, yielding the free base amine alcohol.
    Yields for this route average 70–85%, though stoichiometric excess of LiAlH₄ (1.5–2.0 equivalents) is critical to prevent incomplete reduction.

Hydrolysis of Nitrile Precursors

An alternative pathway involves the hydrolysis of 3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile under acidic or basic conditions. For example, refluxing the nitrile with concentrated hydrochloric acid (HCl) at 80–100°C for 6–12 hours produces the target amine alcohol, which is subsequently neutralized with sodium hydroxide (NaOH) and precipitated as the hydrochloride salt. This method avoids pyrophoric reagents but requires stringent pH control to minimize byproduct formation.

Grignard Reaction-Based Synthesis

Adapting methodologies from biphenyl syntheses, a novel approach employs a Grignard reagent to construct the carbon skeleton. Ethylmagnesium bromide (EtMgBr) reacts with a ketone intermediate, 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one, in tetrahydrofuran (THF) at −10°C to 0°C. Subsequent quenching with ammonium chloride (NH₄Cl) and acid workup yields the tertiary alcohol, which is then aminated via reductive amination. This route achieves 64–71% yields but demands cryogenic conditions and rigorous exclusion of moisture.

Optimization Strategies for Industrial Scalability

Solvent-Free Synthesis

Drawing from solvent-free pyrrole-diol syntheses, recent advances propose eliminating organic diluents during the amination step. Heating the free base amine alcohol with gaseous hydrogen chloride (HCl) at 120–150°C for 30–60 minutes directly generates the hydrochloride salt without solvent, reducing waste and purification steps. Pilot-scale trials report 92% purity and 78% yield, though residual HCl removal remains a challenge.

Catalytic Enhancements

The use of palladium catalysts (e.g., PdCl₂(PPh₃)₂) in Suzuki-Miyaura couplings, as demonstrated in biphenyl syntheses, could streamline precursor preparation. For instance, coupling 3,4-dimethoxyphenylboronic acid with a brominated propanol derivative may reduce synthetic steps, though this remains untested for the target compound.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (s, 1H, aromatic), 6.78 (d, J = 8.4 Hz, 1H, aromatic), 3.86 (s, 6H, OCH₃), 3.52 (m, 2H, CH₂OH), 2.98 (s, 1H, NH₂), 1.42 (s, 3H, CH₃).
  • HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Physicochemical Properties

Property Value Method
Melting Point 198–202°C (decomposes) Differential Scanning Calorimetry
Solubility >50 mg/mL in H₂O USP <791>
Purity ≥98% (HPLC) Ion-Exchange Chromatography

Applications in Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of β₂-adrenergic receptor agonists and NMDA receptor modulators. Its dimethoxyphenyl group enhances blood-brain barrier permeability, while the hydrochloride salt improves aqueous solubility for parenteral formulations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. The presence of the dimethoxyphenyl group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Case Study: Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects against oxidative stress. Studies have shown that derivatives of phenolic compounds can mitigate neuronal cell death in models of neurodegeneration .

Organic Synthesis

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride serves as a versatile building block in organic synthesis. Its amine and alcohol functional groups allow for various chemical transformations, including:

  • Alkylation Reactions : The amine group can participate in nucleophilic substitution reactions.
  • Formation of Amides : The hydroxyl group can be converted into an amide, expanding the range of derivatives that can be synthesized.

Pharmacological Studies

Pharmacological studies have begun to explore the compound's effects on various biological systems. Preliminary findings suggest that it may exhibit activity similar to known psychoactive substances.

Case Study: Behavioral Effects

A study conducted on animal models indicated that administration of similar compounds resulted in alterations in behavior consistent with anxiolytic effects . Further research is necessary to establish the specific pharmacodynamics of this compound.

Analytical Chemistry

The compound can also be utilized as a standard reference material in analytical chemistry for method development and validation. Its unique properties make it suitable for various chromatographic techniques.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 3,4-dimethoxyphenyl group, secondary alcohol, and methylated amino group. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Functional Groups Substituents Applications/Properties References
Target Compound C₁₂H₁₈ClNO₃* Amino alcohol, 3,4-dimethoxy, methyl 3,4-dimethoxyphenyl, methyl Research chemical (presumed)
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride C₁₂H₁₆ClNO₅ Amino acid, 3,4-dimethoxy, methyl 3,4-dimethoxyphenyl, methyl Metabolic studies
Diaveridine Hydrochloride (DVHC) C₁₃H₁₆ClN₄O₂ Pyrimidine diamine, 3,4-dimethoxybenzyl 3,4-dimethoxybenzyl Antimicrobial agent
Vernakalant Hydrochloride C₂₀H₃₁ClNO₄ Cyclohexyl-pyrrolidinol, phenethoxy 3,4-dimethoxyphenethoxy Antiarrhythmic drug
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride C₉H₁₂ClN₂O₃ Amino alcohol, nitro group 3-nitrophenyl Research chemical

*Note: Molecular formula for the target compound is inferred from analogs in .

Key Observations :

  • Substituent Effects: The 3,4-dimethoxy group enhances lipophilicity and receptor-binding affinity in compounds like DVHC and Vernakalant, which target microbial enzymes and cardiac ion channels, respectively . In contrast, the nitro group in 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride introduces electron-withdrawing effects, altering reactivity and solubility .
  • Backbone Flexibility: The propanolamine structure in the target compound contrasts with DVHC’s rigid pyrimidine core, suggesting differences in pharmacokinetic behavior (e.g., membrane permeability).
Pharmacological and Toxicological Insights
  • Diaveridine Hydrochloride (DVHC) : Acts as a dihydrofolate reductase inhibitor, targeting bacterial folate synthesis. Its 3,4-dimethoxybenzyl group is critical for binding specificity .
  • Vernakalant Hydrochloride : Exhibits atrial-selective ion channel blockade, attributed to its 3,4-dimethoxyphenethoxy chain interacting with sodium/potassium channels .
  • Toxicity Predictions : Computational modeling (e.g., GUSAR) of triazole derivatives with 3,4-dimethoxyphenyl groups (as in ) suggests moderate acute toxicity (LD₅₀ ~300–500 mg/kg), which may correlate with the target compound’s safety profile .

Research Findings and Data Gaps

  • Biological Activity: No direct studies on the target compound were identified.
  • Structural-Activity Relationships (SAR): Methylation at the amino group (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs like DVHC .

Biological Activity

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉ClN₃O₃
  • Molecular Weight : 261.75 g/mol
  • CAS Number : 2094372-63-9

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Neurotransmitter Modulation : The compound potentially influences neurotransmitter systems, particularly those related to serotonin and norepinephrine, which could contribute to its psychoactive effects.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in various cellular contexts.
  • Antimicrobial Effects : There is emerging evidence of antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and selectivity of the compound using various cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
THP-1 (monocyte)252008
Vero (kidney)503006

IC50 refers to the concentration required to inhibit cell growth by 50%, while CC50 indicates the cytotoxic concentration that affects 50% of cells.

Case Studies

A notable case study investigated the effects of this compound on neurodegenerative diseases. In a controlled trial involving animal models, administration of the compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameBiological ActivityReference
3,4-DimethoxyphenylalanineAntidepressant-like effects
2-Methylpropan-1-ol derivativesNeuroprotective properties
Other phenolic compoundsAntioxidant and anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride?

  • Methodological Answer : A common approach involves nucleophilic substitution of a halogenated precursor with ammonia or amines, followed by acid-mediated cyclization and subsequent salt formation using hydrochloric acid. For example, analogous compounds are synthesized via thionyl chloride activation of carboxylic acids, followed by coupling with amino esters and recrystallization from CHCl₃-MeOH mixtures to isolate the hydrochloride salt . Purification via column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH gradients) is critical to remove unreacted intermediates.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use ¹H NMR (400 MHz, D₂O or DMSO-d₆) to identify aromatic protons (δ 6.7–7.1 ppm, split due to 3,4-dimethoxy groups) and methyl/methylene groups (δ 1.2–2.5 ppm). ¹³C NMR confirms methoxy carbons (δ ~55 ppm) and quaternary carbons.
  • HPLC : Employ reversed-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (0.1% TFA) to assess purity (>98%). Cross-reference retention times with structurally related standards (e.g., Methyldopa analogs) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 274.1 for C₁₃H₂₀ClNO₃).

Q. What crystallization techniques optimize single-crystal growth for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., methanol:water 9:1) at 4°C promotes crystal formation. For hydrochloride salts, ensure stoichiometric HCl addition to prevent hydrate co-crystallization. Use SHELXL for refinement, applying constraints to methyl groups and hydrogen bonding networks observed in similar amino-alcohol structures .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the methoxyphenyl moiety during structural analysis?

  • Methodological Answer : In SHELXL, apply "PART" instructions to model disordered methoxy groups. Use anisotropic displacement parameters (ADPs) for non-H atoms and isotropic refinement for H atoms. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., O–H···Cl hydrogen bonds) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs with modified methoxy substituents?

  • Methodological Answer :

  • Synthetic Modifications : Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OH, NH₂) groups via Pd-catalyzed cross-coupling.
  • Bioactivity Assays : Test analogs in receptor-binding assays (e.g., GPCRs) to correlate substituent position/electronic effects with activity. Compare with Vernakalant hydrochloride, a 3,4-dimethoxyphenyl-containing antiarrhythmic, to infer pharmacophore requirements .
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and docking simulations (e.g., AutoDock Vina) to predict binding affinities.

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method at 25°C. Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) and quantify solubility via UV-Vis spectroscopy or gravimetric analysis. For low solubility in water (<1 mg/mL), consider co-solvency with cyclodextrins or ionic liquids, as demonstrated for structurally related hydrochlorides .

Q. What analytical approaches validate batch-to-batch consistency in hydrochloride salt formation?

  • Methodological Answer :

  • Titration : Use potentiometric titration with 0.1M NaOH to confirm HCl equivalence (target 1:1 molar ratio).
  • PXRD : Compare diffraction patterns with a reference standard to detect polymorphic impurities.
  • Thermogravimetric Analysis (TGA) : Monitor weight loss between 100–200°C to ensure absence of hydrate phases.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., Methyldopa for adrenergic activity) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like dosage and administration routes.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., patch-clamp electrophysiology if ion channel modulation is hypothesized) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.